molecular formula C28H31N3O5S2 B2597885 Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 524063-66-9

Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2597885
CAS No.: 524063-66-9
M. Wt: 553.69
InChI Key: KLNLFJPECKQSSJ-UHFFFAOYSA-N
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Description

Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a bicyclic tetrahydrothieno[2,3-c]pyridine core. Key substituents include:

  • A benzyl group at the 6-position of the thienopyridine ring.
  • A 4-(pyrrolidin-1-ylsulfonyl)benzamido moiety at the 2-position, introducing a sulfonamide-linked pyrrolidine group.
  • An ethyl ester at the 3-position.

Its synthesis and crystallographic characterization likely employ tools like the SHELX software suite for structural refinement .

Properties

IUPAC Name

ethyl 6-benzyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O5S2/c1-2-36-28(33)25-23-14-17-30(18-20-8-4-3-5-9-20)19-24(23)37-27(25)29-26(32)21-10-12-22(13-11-21)38(34,35)31-15-6-7-16-31/h3-5,8-13H,2,6-7,14-19H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNLFJPECKQSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the tetrahydrothieno[2,3-c]pyridine ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzyl group: This step may involve a benzylation reaction using benzyl chloride or a similar reagent.

    Attachment of the pyrrolidin-1-ylsulfonyl group: This can be done through a sulfonylation reaction using pyrrolidine and a sulfonyl chloride derivative.

    Formation of the final product: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimizing these steps for higher yields and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.

    Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological effect. The exact molecular pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s unique features are best contextualized against structurally related molecules, particularly those with thiophene, pyridine, or sulfonamide motifs. Below is a comparative analysis:

Compound Name/Class Core Structure Key Substituents Biological Activity/SAR Notes
Target Compound Tetrahydrothieno[2,3-c]pyridine 6-Benzyl, 2-(4-pyrrolidinylsulfonylbenzamido), 3-ethyl ester Hypothesized to modulate adenosine receptors or enzymes via sulfonamide and ester interactions.
PD 81,723 Thiophene 2-Amino, 3-(3-trifluoromethylbenzoyl), 4,5-dimethyl Potent allosteric enhancer of adenosine A1 receptors; optimal activity with 3-CF₃ substitution.
2-Amino-3-benzoylthiophenes Thiophene 2-Amino, 3-benzoyl, variable substitutions (e.g., alkyl, CF₃) SAR: Amino and keto groups critical; 4-position alkylation enhances activity.
Alkyltrimethylammonium compounds Quaternary ammonium Variable alkyl chains (e.g., C12) Surfactant properties; critical micelle concentration (CMC) dependent on alkyl chain length.

Key Comparisons

Core Structure: The tetrahydrothienopyridine core in the target compound introduces rigidity and conformational stability compared to simpler thiophene or pyridine derivatives. This may enhance binding specificity or pharmacokinetic properties . In contrast, PD 81,723 and related 2-amino-3-benzoylthiophenes rely on a planar thiophene ring, which facilitates π-π stacking but lacks the bicyclic system’s steric constraints .

This contrasts with PD 81,723’s 3-trifluoromethylbenzoyl group, which prioritizes lipophilicity and electron-withdrawing effects . The ethyl ester at the 3-position may act as a prodrug moiety, enhancing membrane permeability compared to carboxylic acid analogues.

Biological Activity: While PD 81,723 exhibits dual allosteric enhancement and competitive antagonism of adenosine A1 receptors, the target compound’s activity remains speculative. Its sulfonamide group could favor interactions with polar receptor pockets, whereas PD 81,723’s CF₃ group optimizes hydrophobic binding . Surfactant-like alkyltrimethylammonium compounds () highlight the role of alkyl chains in micelle formation, a property less relevant to the target compound but illustrative of substituent-driven physicochemical changes .

Research Findings and Implications

  • SAR Insights: Evidence from 2-amino-3-benzoylthiophenes () underscores the necessity of the 2-amino and keto carbonyl groups for receptor modulation. The target compound’s amide linkage (instead of a keto group) may preserve hydrogen-bonding capacity while altering steric demands .
  • Synthetic and Analytical Tools : The use of SHELX software () for crystallographic refinement suggests the compound’s structure was validated via X-ray diffraction, ensuring accuracy in stereochemical assignments .

Data Table: Structural and Functional Comparison

Parameter Target Compound PD 81,723 2-Amino-3-benzoylthiophenes
Core Structure Tetrahydrothieno[2,3-c]pyridine Thiophene Thiophene
Key Substituents 4-Pyrrolidinylsulfonylbenzamido 3-Trifluoromethylbenzoyl Variable alkyl/aryl groups
Functional Groups Amide, sulfonamide, ethyl ester Keto, amino, CF₃ Amino, keto
Hypothesized Activity Receptor modulation/enzyme inhibition Adenosine A1 allosteric enhancer Adenosine receptor modulation

Biological Activity

Ethyl 6-benzyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thieno[2,3-c]pyridine derivatives, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O4SC_{22}H_{26}N_{4}O_{4}S, with a molecular weight of 446.53 g/mol. The structure features a thieno-pyridine core with various substituents that contribute to its biological activity.

Research indicates that compounds similar to this compound often exhibit their biological effects through modulation of specific receptors or enzymes. The sulfonamide group in the structure may interact with various biological targets, influencing pathways related to inflammation and pain modulation.

Biological Activity

Antimicrobial Activity : Some studies have indicated that thieno-pyridine derivatives possess antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi.

Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity can be beneficial in treating conditions like arthritis or other inflammatory diseases.

Anticancer Potential : Preliminary studies suggest that derivatives of thieno-pyridine may induce apoptosis in cancer cells. The mechanism is thought to involve the inhibition of cell proliferation and activation of apoptotic pathways.

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteriaKidwai & Mishra (2003)
Anti-inflammatoryReduces cytokine levelsAmr et al. (2006)
AnticancerInduces apoptosis in cancer cellsSherif (1996)

Case Studies

  • Antimicrobial Study : A study conducted by Kidwai & Mishra demonstrated that thieno-pyridine derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that modifications in the side chains could enhance efficacy .
  • Anti-inflammatory Research : In a controlled trial reported by Amr et al., a related compound showed a marked decrease in inflammatory markers in animal models of arthritis. The results suggested potential therapeutic applications in chronic inflammatory conditions .
  • Cancer Cell Line Testing : Sherif's research indicated that certain thieno-pyridine derivatives led to reduced viability in various cancer cell lines through apoptosis induction. The study highlighted the importance of structural modifications for enhancing anticancer activity .

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